molecular formula C66H50P4 B15170335 [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane CAS No. 651022-22-9

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane

Cat. No.: B15170335
CAS No.: 651022-22-9
M. Wt: 967.0 g/mol
InChI Key: LEADEZQKQODOMD-UHFFFAOYSA-N
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Description

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is a complex organophosphorus compound. It is characterized by its multiple diphenylphosphanyl groups attached to a phenyl backbone. This compound is notable for its use as a ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential in catalysis, particularly in cross-coupling reactions and hydrogenation processes.

Biology and Medicine

While its direct applications in biology and medicine are limited, the metal complexes formed with this ligand can be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.

Industry

In the industrial sector, this compound is valuable in the development of catalysts for various chemical processes, including polymerization and fine chemical synthesis.

Mechanism of Action

The mechanism by which [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The multiple phosphine groups enhance its ability to form strong bonds with metals, thereby improving the efficiency of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.

    Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.

    1,2-Bis(diphenylphosphino)benzene: A ligand with two diphenylphosphino groups attached to a benzene ring.

Uniqueness

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is unique due to its multiple phosphine groups attached to a single phenyl backbone, providing a high degree of steric and electronic flexibility. This makes it particularly effective in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.

Properties

CAS No.

651022-22-9

Molecular Formula

C66H50P4

Molecular Weight

967.0 g/mol

IUPAC Name

[2-[2,4-bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C66H50P4/c1-9-29-51(30-10-1)67(52-31-11-2-12-32-52)63-47-27-25-45-59(63)61-49-62(60-46-26-28-48-64(60)68(53-33-13-3-14-34-53)54-35-15-4-16-36-54)66(70(57-41-21-7-22-42-57)58-43-23-8-24-44-58)50-65(61)69(55-37-17-5-18-38-55)56-39-19-6-20-40-56/h1-50H

InChI Key

LEADEZQKQODOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC(=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9P(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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